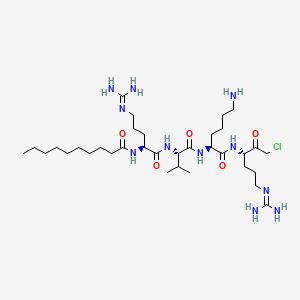

Decanoyl-arg-val-lys-arg-chloromethylketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

癸酰-精氨酸-缬氨酸-精氨酸-赖氨酸-氯甲基酮的合成涉及以下步骤:

癸酰化: 在精氨酸残基上引入癸酰基。

肽合成: 依次添加氨基酸(精氨酸、缬氨酸、精氨酸和赖氨酸)形成肽链。

氯甲基酮修饰:

反应条件通常涉及使用保护基团来防止不必要的副反应,以及使用偶联试剂来促进肽键形成 .

工业生产方法

癸酰-精氨酸-缬氨酸-精氨酸-赖氨酸-氯甲基酮的工业生产遵循类似的合成路线,但规模更大。该过程包括:

大规模肽合成: 使用自动肽合成器以大量生产肽链。

纯化: 使用高效液相色谱 (HPLC) 等技术纯化粗产品,以获得具有高纯度的所需化合物。

化学反应分析

反应类型

癸酰-精氨酸-缬氨酸-精氨酸-赖氨酸-氯甲基酮由于存在氯甲基酮基团,主要发生取代反应。 该基团可以与亲核试剂反应,导致形成各种衍生物 .

常用试剂和条件

亲核试剂: 与癸酰-精氨酸-缬氨酸-精氨酸-赖氨酸-氯甲基酮反应中常用的亲核试剂包括胺、硫醇和醇。

主要产物

科学研究应用

Antiviral Properties

Dec-RVKR-cmk has garnered attention for its antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV). The mechanism involves the inhibition of furin-mediated cleavage of viral glycoproteins, which is crucial for the maturation and infectivity of these viruses.

Cytotoxicity Studies

The cytotoxic effects of dec-RVKR-cmk have been assessed to ensure its safety for potential therapeutic use. In vitro studies using Vero cells indicated that concentrations up to 100 µM did not exhibit cytotoxic effects, while higher concentrations (500 µM and above) were toxic. The 50% cytotoxic concentration (CC50) was determined to be approximately 712.9 µM .

Comparative Efficacy Against Other Viruses

Dec-RVKR-cmk has shown efficacy not only against flaviviruses but also against other viral pathogens, including:

- Human Immunodeficiency Virus (HIV)

- Chikungunya Virus

- Hepatitis B Virus

- Influenza A Virus

- Ebola Virus

Studies have indicated that dec-RVKR-cmk is more effective than other inhibitors like D6R in reducing hepatitis B virus replication due to its irreversible binding capacity .

Structural Modifications and Enhanced Potency

Research has led to the development of modified versions of dec-RVKR-cmk with enhanced potency. For instance, structural alterations such as replacing the P1-arginine group have resulted in new compounds that exhibit improved inhibition of viral glycoprotein cleavage .

Clinical Implications

The potential clinical applications of dec-RVKR-cmk are significant given the urgent need for antiviral therapies. Its ability to inhibit multiple proprotein convertases positions it as a versatile candidate for treating various viral infections.

Case Studies

Several studies have documented the effectiveness of dec-RVKR-cmk:

| Study | Virus Targeted | Findings |

|---|---|---|

| Becker et al. | Flavivirus | Demonstrated significant reduction in prM cleavage and viral infectivity |

| Smith et al. | Hepatitis B Virus | Showed enhanced potency compared to traditional inhibitors |

| Steinmetzer et al. | Influenza A Virus | Reported effective inhibition of hemagglutinin cleavage |

作用机制

癸酰-精氨酸-缬氨酸-精氨酸-赖氨酸-氯甲基酮通过不可逆地结合弗林蛋白酶的活性位点而发挥作用,从而抑制其蛋白水解活性。弗林蛋白酶负责将各种前蛋白裂解为其活性形式。 通过抑制弗林蛋白酶,癸酰-精氨酸-缬氨酸-精氨酸-赖氨酸-氯甲基酮可以防止这些前蛋白的成熟,从而阻止依赖它们的生物过程 .

相似化合物的比较

类似化合物

癸酰-精氨酸-缬氨酸-赖氨酸-精氨酸-氯甲基酮: 一种氨基酸序列略有不同的类似化合物.

α1-抗胰蛋白酶波特兰: 另一种用于 HIV 研究的弗林蛋白酶抑制剂.

d-精氨酸基肽: 抑制弗林蛋白酶和其他前蛋白转化酶的肽.

独特性

癸酰-精氨酸-缬氨酸-精氨酸-赖氨酸-氯甲基酮因其高度特异性和对弗林蛋白酶的不可逆抑制而独一无二。 这使其成为研究弗林蛋白酶介导的过程和开发抗病毒疗法的宝贵工具 .

生物活性

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic peptide and a potent inhibitor of furin, a proprotein convertase involved in the activation of various viral proteins. This compound has garnered attention for its antiviral properties, particularly against flaviviruses and coronaviruses.

Furin plays a crucial role in the cleavage of viral proteins, which is essential for the infectivity of several viruses, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), and SARS-CoV-2. By inhibiting furin, dec-RVKR-cmk prevents the maturation of these viruses, thereby reducing their ability to infect host cells. The compound irreversibly binds to furin, blocking its enzymatic activity, which is vital for the cleavage of precursor proteins into their active forms .

In Vitro Studies

Research has demonstrated that dec-RVKR-cmk exhibits significant antiviral activity against various flaviviruses. For instance:

- Zika Virus (ZIKV) : The inhibitory concentration 50 (IC50) was determined to be approximately 5 µM, indicating effective suppression of viral replication at low concentrations .

- Japanese Encephalitis Virus (JEV) : Similar efficacy was observed with an IC50 around 10 µM .

The cytotoxic concentration 50 (CC50) for dec-RVKR-cmk was found to be 712.9 µM in Vero cells, suggesting a favorable therapeutic window for its application in antiviral therapies .

Comparative Analysis

A comparative study between dec-RVKR-cmk and other furin inhibitors, such as hexa-D-arginine (D6R), revealed that dec-RVKR-cmk was more effective in reducing hepatitis B virus (HBV) replication by inhibiting furin-mediated processing of the hepatitis B e antigen precursor . This highlights its potential as a superior candidate for therapeutic applications.

Case Study 1: Flavivirus Inhibition

A study focused on the efficacy of dec-RVKR-cmk against ZIKV and JEV demonstrated that treatment with varying concentrations (1, 10, 50, and 100 µM) led to a significant reduction in viral plaque formation. The results indicated that even at lower concentrations, dec-RVKR-cmk effectively inhibited viral replication without causing cytotoxic effects in cultured cells .

Case Study 2: SARS-CoV-2

In another investigation, dec-RVKR-cmk was shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin at the S1/S2 cleavage site. This inhibition translates into reduced viral entry into host cells, demonstrating its potential utility in treating COVID-19 .

Research Findings Summary

| Study | Virus | IC50 (µM) | CC50 (µM) | Effectiveness |

|---|---|---|---|---|

| Study 1 | ZIKV | 5 | 712.9 | High |

| Study 2 | JEV | 10 | 712.9 | High |

| Study 3 | SARS-CoV-2 | Not specified | Not specified | Prevents cleavage |

属性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTTGFHCHQHS-VZTVMPNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。